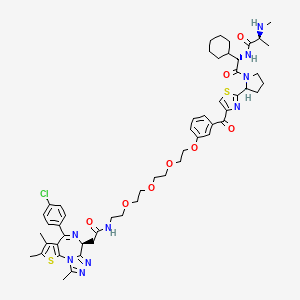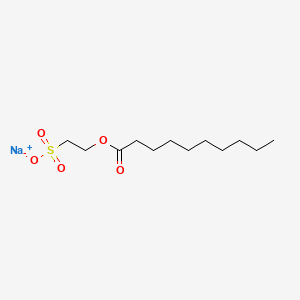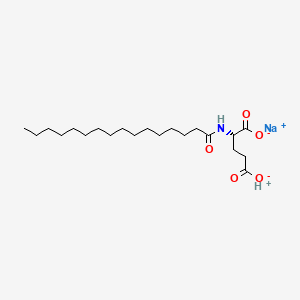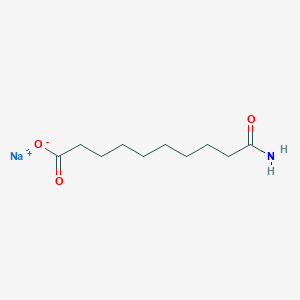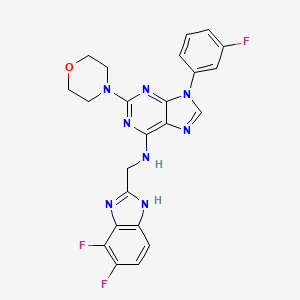
SR-3029
Descripción general
Descripción
SR 3029 es un inhibidor potente y altamente específico de la caseína cinasa 1 delta y la caseína cinasa 1 épsilon. Estas cinasas están involucradas en varios procesos celulares, incluida la regulación de los ritmos circadianos, la división celular y la apoptosis. SR 3029 ha mostrado un potencial significativo en la investigación científica, particularmente en los campos de la biología del cáncer y la farmacología molecular .
Aplicaciones Científicas De Investigación
SR 3029 tiene una amplia gama de aplicaciones de investigación científica:
Biología del cáncer: Se ha demostrado que SR 3029 inhibe el crecimiento de varias líneas celulares cancerosas, incluido el cáncer de mama y el melanoma.
Farmacología molecular: El compuesto se utiliza para estudiar el papel de la caseína cinasa 1 delta y la caseína cinasa 1 épsilon en los procesos celulares y para desarrollar nuevas estrategias terapéuticas.
Investigación del ritmo circadiano: SR 3029 se utiliza para investigar la regulación de los ritmos circadianos y el potencial para desarrollar tratamientos para los trastornos del ritmo circadiano.
Desarrollo de fármacos: El compuesto sirve como un compuesto principal en el desarrollo de nuevos fármacos dirigidos a la caseína cinasa 1 delta y la caseína cinasa 1 épsilon
Mecanismo De Acción
SR 3029 ejerce sus efectos inhibiendo la actividad de la caseína cinasa 1 delta y la caseína cinasa 1 épsilon. Estas cinasas están involucradas en la fosforilación de varios sustratos, incluidas las proteínas que regulan la división celular y la apoptosis. Al inhibir estas cinasas, SR 3029 interrumpe estos procesos, lo que lleva a la supresión del crecimiento tumoral y otros efectos celulares. El compuesto también afecta la localización nuclear de la beta-catenina, un regulador clave de la expresión genética en las células cancerosas .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
SR-3029 interacts with key enzymes and proteins such as CK1δ and CK1ε, and it has been found to inhibit these enzymes effectively . The IC50 values for CK1δ and CK1ε are 44 nM and 260 nM, respectively . The nature of these interactions is competitive, with this compound competing with ATP .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in multiple myeloma cells, this compound is necessary to sustain mitochondrial metabolism . It also exhibits inhibitory effects on A375 cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It competes with ATP for binding to CK1δ and CK1ε, thereby inhibiting these enzymes . This inhibition disrupts the phosphorylation of certain proteins, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . For instance, in multiple myeloma cells, this compound treatment led to the suppression of genes involved in oxidative phosphorylation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, at a dosage of 20 mg/kg daily, this compound exhibited anti-tumor effects in tumor xenografts with no overt toxicity in mice .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CK1δ and CK1ε, and its inhibition of these enzymes leads to changes in metabolic flux or metabolite levels .
Transport and Distribution
Its effects on cellular function suggest that it may interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are also yet to be fully understood. Given its impact on cellular metabolism and signaling pathways, it is likely that this compound may be directed to specific compartments or organelles within the cell .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de SR 3029 involucra múltiples pasos, comenzando con la preparación de compuestos intermedios. Los pasos clave incluyen:
Formación de la estructura central: Esto involucra la reacción de compuestos aromáticos específicos en condiciones controladas para formar la estructura central de SR 3029.
Funcionalización: Se introducen varios grupos funcionales en la estructura central a través de reacciones como halogenación, nitración y reducción.
Ensamblaje final: El compuesto final se ensambla mediante una serie de reacciones de acoplamiento, a menudo utilizando técnicas de acoplamiento cruzado catalizadas por paladio.
Métodos de producción industrial
La producción industrial de SR 3029 sigue rutas sintéticas similares pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Las técnicas como la química de flujo continuo y la síntesis automatizada se emplean a menudo para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
SR 3029 experimenta varias reacciones químicas, que incluyen:
Oxidación: SR 3029 se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden usar para modificar ciertos grupos funcionales dentro del compuesto.
Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleófilas, son comunes en la modificación de SR 3029.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean reactivos nucleófilos como azida de sodio y cianuro de potasio en condiciones controladas.
Productos principales
Comparación Con Compuestos Similares
SR 3029 es único en su alta especificidad y potencia como inhibidor de la caseína cinasa 1 delta y la caseína cinasa 1 épsilon. Los compuestos similares incluyen:
IC261: Otro inhibidor de la caseína cinasa 1 delta, pero con menor especificidad y potencia en comparación con SR 3029.
Silmitasertib: Un inhibidor de la caseína cinasa 2, que se dirige a una cinasa diferente pero tiene algunos efectos superpuestos con SR 3029.
CK1-IN-3: Un inhibidor menos potente de la caseína cinasa 1 delta y la caseína cinasa 1 épsilon, utilizado principalmente en la investigación preliminar.
SR 3029 destaca por su alta especificidad, lo que lo convierte en una herramienta valiosa tanto en la investigación básica como en el desarrollo de fármacos.
Propiedades
IUPAC Name |
N-[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-morpholin-4-ylpurin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N8O/c24-13-2-1-3-14(10-13)34-12-28-20-21(31-23(32-22(20)34)33-6-8-35-9-7-33)27-11-17-29-16-5-4-15(25)18(26)19(16)30-17/h1-5,10,12H,6-9,11H2,(H,29,30)(H,27,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBMEQPREMCWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CC(=CC=C4)F)NCC5=NC6=C(N5)C=CC(=C6F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SR-3029?
A1: this compound is a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε) [, , , , , , , ]. By inhibiting these kinases, this compound disrupts multiple cellular processes, including:
- Wnt/β-catenin signaling: In several cancer types, this compound inhibits the Wnt/β-catenin pathway by preventing nuclear accumulation of β-catenin, thus reducing the expression of its target genes like MYC, CCND1 and WNT3 [, , ].
- Translation initiation: In blood cancers, this compound disrupts translation initiation by repressing 4E-BP1 and p70S6K phosphorylation and inhibiting eIF4F complex assembly []. This leads to reduced protein synthesis of critical genes, including the oncogene C-MYC [].
- Gemcitabine metabolism: this compound upregulates deoxycytidine kinase (dCK), the rate-limiting enzyme responsible for activating gemcitabine, thereby sensitizing pancreatic and bladder cancer cells to this chemotherapeutic agent [, ].
Q2: How does this compound's activity differ between blood cancers and solid tumors?
A2: Interestingly, this compound demonstrates distinct mechanisms of action in blood cancers compared to solid tumors []:
- Blood cancers: this compound primarily targets translation initiation by inhibiting 4E-BP1 and p70S6K phosphorylation and eIF4F assembly, leading to reduced protein synthesis [].
- Solid tumors: this compound primarily acts by inhibiting the Wnt/β-catenin pathway, leading to decreased expression of β-catenin target genes [, ].
Q3: What is the significance of CK1δ being an mRNA cap-associated protein?
A3: The discovery that CK1δ associates with the mRNA m7G cap provides crucial insight into its role in regulating translation initiation []. This interaction suggests that CK1δ directly influences the formation of the translation initiation complex, ultimately controlling protein synthesis [].
Q4: What is the therapeutic potential of this compound in multiple myeloma?
A4: this compound shows promise as a therapeutic agent for multiple myeloma, demonstrating potent activity against both drug-sensitive and drug-resistant myeloma cells []. Specifically:
- In vitro and ex vivo: this compound effectively kills a wide range of multiple myeloma cell lines and primary patient samples, including those resistant to standard treatments like bortezomib and lenalidomide [, ].
- In vivo: In mouse models of multiple myeloma, this compound treatment reduces tumor burden and significantly improves survival [, ].
- Metabolic vulnerability: Studies suggest that this compound suppresses key metabolic pathways in multiple myeloma cells, highlighting a potential therapeutic vulnerability that can be exploited [].
Q5: How does this compound enhance the efficacy of gemcitabine in pancreatic and bladder cancers?
A5: this compound enhances the efficacy of gemcitabine by increasing the expression of deoxycytidine kinase (dCK), the enzyme responsible for converting gemcitabine into its active metabolite [, , ]. This synergistic effect results in increased sensitivity of pancreatic and bladder cancer cells to gemcitabine treatment [, , ].
Q6: What preclinical evidence supports the use of this compound in triple-negative breast cancer (TNBC)?
A6: Preclinical studies have demonstrated the efficacy of this compound in TNBC models:
- In vitro: this compound selectively induces apoptosis in TNBC cells, particularly those with high CK1δ expression and nuclear β-catenin, a marker of poor prognosis [, ].
- In vivo: this compound treatment leads to significant tumor regression in orthotopic xenograft models of TNBC, including patient-derived xenografts (PDX) [, ].
- Metastasis inhibition: this compound also demonstrates the ability to inhibit TNBC cell invasion and reduce metastasis formation in vivo [].
Q7: Are there any biomarkers that can predict response to this compound therapy?
A7: Current research suggests that several biomarkers may be predictive of response to this compound:
- CK1δ expression: Tumors with high CK1δ expression are more likely to be sensitive to this compound treatment [, , ].
- Nuclear β-catenin: The presence of nuclear β-catenin, a marker of active Wnt signaling, correlates with this compound sensitivity in certain cancers like TNBC [, ].
- Wnt pathway mutations: Patients with mutations in the Wnt/β-catenin pathway, particularly in multiple myeloma, may be more responsive to this compound [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


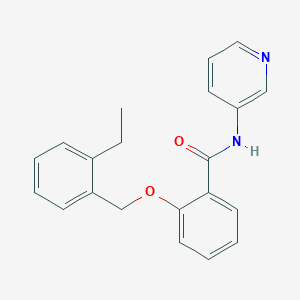

![1-[3-(2-Pyrrolidin-1-ylethoxy)phenyl]-3-[3-(trifluoromethyl)phenyl]iminoindol-2-one](/img/structure/B610897.png)

![8-[1-[4-(2,4,5-trifluorophenyl)piperazin-1-yl]propan-2-yl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B610899.png)
